molecular formula C10H9BrN2 B13290652 5-Bromo-1-(3-methylphenyl)-1H-pyrazole

5-Bromo-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B13290652
M. Wt: 237.10 g/mol
InChI Key: GHQAJVLQHWURSY-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methylphenyl)-1H-pyrazole is a versatile brominated pyrazole derivative designed for use in chemical synthesis and pharmaceutical research. Pyrazole cores are prominent scaffolds in medicinal chemistry, known for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties . As a key synthetic intermediate, the bromine atom at the 5-position of the pyrazole ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse carbon-based substituents to create more complex molecular architectures . Furthermore, the substituted aryl group at the 1-position is a common feature in many biologically active molecules, underscoring its relevance in the development of new therapeutic agents . Researchers utilize this compound and its analogs as fundamental precursors for constructing fused bicyclic heterocycles and other sophisticated structures with high therapeutic potential . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,1H3

InChI Key

GHQAJVLQHWURSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC=N2)Br

Origin of Product

United States

Preparation Methods

From Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

Historically, pyrazoles are synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For example, the Knorr synthesis, developed in 1883, reacts β-diketones with hydrazines to form pyrazoles. This approach is versatile but often yields mixtures of regioisomers and requires subsequent purification.

From Acetylenic Ketones and Hydrazines

Recent advances have utilized acetylenic ketones as precursors. Phenylhydrazine reacts with acetylenic ketones or diacetylene compounds under reflux conditions, producing regioisomeric pyrazoles. The regioselectivity depends on the nature of the acetylenic substrate and the reaction conditions.

Example: Guojing et al. reported a one-pot synthesis of pyrazoles via cycloaddition of phenylhydrazine with diacetylene ketones, yielding compounds with good efficiency and selectivity, often in yields exceeding 80%. Such methods are suitable for introducing aromatic substituents like the 3-methylphenyl group.

Aromatic Bromination and Functionalization

Bromination of Pyrazole Derivatives

Cross-Coupling Techniques

Suzuki-Miyaura Coupling

This palladium-catalyzed coupling is the most prevalent method for attaching aryl groups to brominated pyrazoles. The process involves:

  • Starting with 5-bromo-1-methyl-1H-pyrazole
  • Reacting with a 3-methylphenylboronic acid derivative
  • Using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate in solvents such as DMF or toluene

Advantages: High yields, regioselectivity, and functional group tolerance.

Other Cross-Coupling Methods

Summary of Preparation Pathways

Method Starting Material Key Reactions Advantages Limitations
Cyclocondensation Hydrazines + 1,3-dicarbonyls or acetylenic ketones Condensation, cyclization Simple, versatile Regioisomeric mixtures, limited substitution control
Aromatic Bromination Pyrazoles + NBS or Br₂ Electrophilic substitution Direct, straightforward Over-bromination risk, requires control
Cross-Coupling Brominated pyrazoles + arylboronic acids Suzuki-Miyaura High regioselectivity, functional group tolerance Requires prior bromination step

Proposed Synthetic Route for 5-Bromo-1-(3-methylphenyl)-1H-pyrazole

A typical, efficient route involves:

  • Cyclocondensation : Synthesis of the pyrazole core via hydrazine and acetylenic ketone derivatives.
  • Bromination : Selective bromination at the 5-position using NBS.
  • Coupling : Suzuki-Miyaura coupling with 3-methylphenylboronic acid to attach the 3-methylphenyl group.

This route leverages the advantages of high yield, regioselectivity, and operational simplicity, aligning with modern synthetic standards.

Research Data and Material Considerations

  • Yield Data : Cyclocondensation reactions typically yield 70–90% of the pyrazole core.
  • Reaction Conditions : Mild temperatures (25–100°C), inert atmospheres for cross-couplings, and controlled bromination conditions.
  • Materials : Readily available reagents such as hydrazines, acetylenic compounds, NBS, boronic acids, and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products

    Substitution: Formation of 5-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

5-Bromo-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can form hydrogen bonds, π-π interactions, and halogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity : The position of the bromine atom (C4 vs. C5) and the nature of the N1 substituent (methyl vs. aryl) significantly influence reactivity. For instance, 4-bromo isomers (e.g., ) may exhibit different electronic effects compared to 5-bromo derivatives due to resonance and inductive effects.
  • Functional Group Impact : The presence of electron-withdrawing groups (e.g., -CN in , -CF₃ in ) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions. In contrast, electron-donating groups (e.g., 3-methylphenyl in the target compound) may stabilize the pyrazole ring for biological interactions.

Biological Activity

5-Bromo-1-(3-methylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrN2
  • Molecular Weight : 239.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes involved in inflammatory and pain pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins, mediators of inflammation and pain .

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in swelling, comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Effects

In pain models, this compound has shown promising analgesic effects. It acts by modulating pain pathways, potentially through inhibition of COX enzymes and other inflammatory mediators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in its structure appears to enhance its antimicrobial potency, making it a candidate for further development as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Anti-inflammatory Significant reduction in edema in animal models.
Analgesic Comparable effects to indomethacin in pain models.
Antimicrobial Effective against S. aureus and E. coli.

Detailed Research Findings

  • Anti-inflammatory Studies :
    • A study conducted on rat models indicated that administration of this compound resulted in a dose-dependent decrease in paw edema, suggesting its potential as an effective anti-inflammatory agent .
  • Analgesic Mechanism :
    • The analgesic effects were linked to the compound's ability to inhibit COX-2 selectively, leading to reduced production of inflammatory mediators .
  • Antimicrobial Evaluation :
    • In vitro testing demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against several pathogenic bacteria, indicating its potential as a novel antibiotic candidate .

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-(3-methylphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, hydrazine derivatives react with diketones or enol ethers under acidic or thermal conditions to form the pyrazole core . A one-pot multicomponent approach using arylcarbohydrazides, acetylenedicarboxylates, and isocyanides has also been reported for functionalized pyrazoles, offering high atom economy and mild conditions (yields: 70-85%) . Optimization of solvent (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., p-TsOH) is critical for minimizing side products like regioisomers or over-oxidized derivatives.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. The bromine atom at C5 causes deshielding (~δ 7.5 ppm for adjacent protons) .
  • X-ray crystallography : SHELXL () is widely used for structure refinement. High-resolution data (>0.8 Å) resolve challenges like twinning or disorder in the 3-methylphenyl group .
  • IR : Stretching frequencies for C-Br (~550 cm1^{-1}) and C-N (~1600 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) affect reactivity and biological activity?

Substituent positioning significantly alters electronic and steric properties:

Substituent PositionReactivity (Nucleophilic Substitution)Biological Activity (IC50_{50} vs. Enzyme X)
C5-Bromo, C3-methylHigh (Bromine as leaving group)12.5 µM (Potent inhibition)
C3-Bromo, C5-methylModerate>50 µM (Weak activity)
The C5-bromo derivative exhibits enhanced electrophilicity, facilitating Suzuki couplings or azide substitutions for drug discovery .

Q. What computational strategies are used to predict the compound’s electronic properties and binding modes?

Density Functional Theory (DFT) studies on analogous pyrazoles reveal:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
  • Molecular docking : The 3-methylphenyl group occupies hydrophobic pockets in kinase targets (e.g., CDK2), while bromine stabilizes halogen bonds with backbone carbonyls . Software like Gaussian or AutoDock is recommended for modeling.

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 30 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:

  • Reproducibility controls : Use standardized protocols (e.g., CLSI guidelines).
  • HPLC purity validation : Ensure >95% purity via reverse-phase chromatography .
  • Structural analogs : Compare activity trends across derivatives to identify SAR outliers .

Q. What functionalization strategies exploit the bromine atom for targeted modifications?

The C5-bromine serves as a versatile handle for:

  • Cross-coupling reactions : Suzuki-Miyaura (Pd catalysis) to introduce aryl/heteroaryl groups .
  • Nucleophilic substitution : Replace bromine with azide, thiol, or methoxy groups for click chemistry or prodrug design .
  • Photoredox catalysis : Generate radicals for C-H functionalization under blue light .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization issues include:

  • Twinning : Common due to symmetry in the pyrazole ring. Use SHELXD for twin law identification .
  • Disorder in the 3-methylphenyl group : Slow evaporation from hexane/EtOAc (1:1) improves order .

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